molecular formula C13H14N2O2S B3859158 1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one CAS No. 130100-08-2

1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one

Cat. No.: B3859158
CAS No.: 130100-08-2
M. Wt: 262.33 g/mol
InChI Key: PVNJZTPYXVENIB-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one is a complex organic compound that features both an oxirane (epoxide) and a thiirane (episulfide) ring attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Oxirane and Thiirane Rings: The oxirane and thiirane rings can be introduced through nucleophilic substitution reactions. For example, the oxirane ring can be formed by reacting the benzimidazole derivative with an epoxide precursor, while the thiirane ring can be introduced by reacting with a thiirane precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxirane and thiirane rings to their corresponding alcohols and thiols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane and thiirane rings, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols and thiols.

Scientific Research Applications

1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one depends on its specific application. For example, if the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-1-(oxiranylmethyl)-2H-benzimidazol-2-one: Lacks the thiirane ring, which may affect its reactivity and applications.

    1,3-Dihydro-3-(thiiranylmethyl)-2H-benzimidazol-2-one:

Uniqueness

1,3-Dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-2H-benzimidazol-2-one is unique due to the presence of both oxirane and thiirane rings, which provide a combination of reactivity and structural features not found in the similar compounds listed above. This dual functionality may enhance its utility in various chemical and biological applications.

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)-3-(thiiran-2-ylmethyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13-14(5-9-7-17-9)11-3-1-2-4-12(11)15(13)6-10-8-18-10/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNJZTPYXVENIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=CC=CC=C3N(C2=O)CC4CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926596
Record name 1-[(Oxiran-2-yl)methyl]-3-[(thiiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130100-08-2
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-(oxiranylmethyl)-3-(thiiranylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130100082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Oxiran-2-yl)methyl]-3-[(thiiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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